
(R)-N-Methylpiperidine-3-carboxamide2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is a chemical compound that combines the properties of a piperidine derivative with the trifluoroacetate salt. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while trifluoroacetate salts are commonly used in organic synthesis due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt typically involves the following steps:
Formation of N-methylpiperidine-3-carboxamide: This can be achieved by reacting ®-piperidine-3-carboxylic acid with methylamine under suitable conditions.
Conversion to Trifluoroacetate Salt: The resulting N-methylpiperidine-3-carboxamide is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.
Medicine
In medicinal chemistry, ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is explored for its potential therapeutic applications. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine-3-carboxamide: Lacks the trifluoroacetate group, which may affect its stability and reactivity.
Piperidine-3-carboxamide: Lacks both the methyl and trifluoroacetate groups, resulting in different chemical properties.
Trifluoroacetic acid: A simpler compound that lacks the piperidine moiety.
Uniqueness
®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is unique due to the combination of the piperidine derivative and the trifluoroacetate salt. This combination imparts specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C9H15F3N2O3 |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
(3R)-N-methylpiperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-8-7(10)6-3-2-4-9-5-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,8,10);(H,6,7)/t6-;/m1./s1 |
InChI Key |
XBPKGZBYZOUIHT-FYZOBXCZSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCNC1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CNC(=O)C1CCCNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


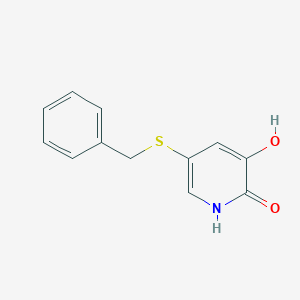
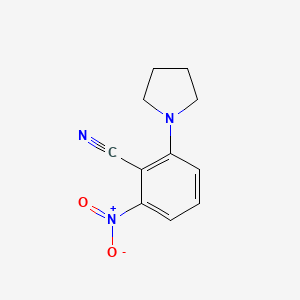
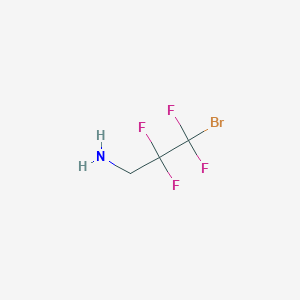
![[3-(5,6-dichloro-1H-benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B8295921.png)
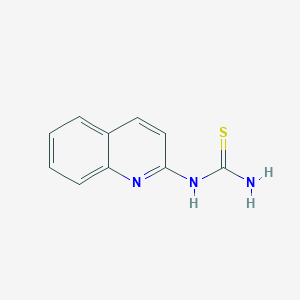
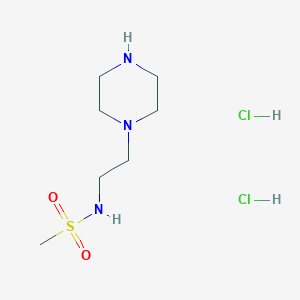
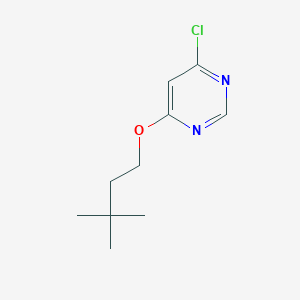
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B8295929.png)
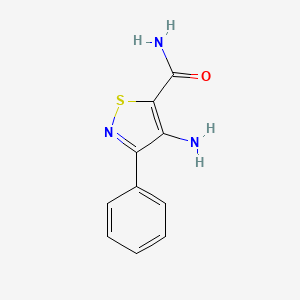
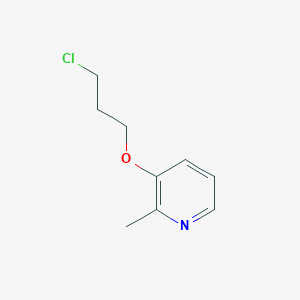
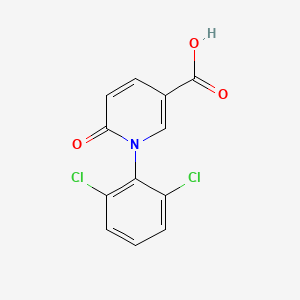
![Methyl 4-[({2-[(tert-butoxycarbonyl)amino]-5-thien-2-ylphenyl}amino)carbonyl]benzoate](/img/structure/B8295953.png)
![4-Piperidinemethanamine,4-(4-chlorophenyl)-1-(1h-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B8295960.png)
![(4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine](/img/structure/B8295961.png)
